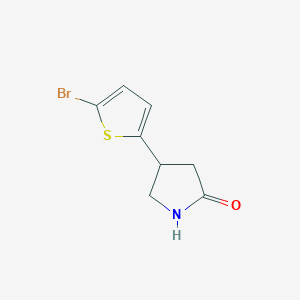

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound features a pyrrolidinone ring substituted with a bromothiophene group, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromothiophene Ring

The bromine atom at the 5-position of the thiophene ring serves as a leaving group, enabling substitution reactions under catalytic conditions.

Functionalization of the Pyrrolidinone Ring

The lactam group undergoes reactions typical of cyclic amides, including reduction and condensation.

Cross-Coupling Reactions

The bromothiophene moiety participates in palladium-catalyzed cross-couplings for biaryl synthesis.

Ring-Opening Reactions

The pyrrolidinone ring can undergo acid- or base-catalyzed ring-opening to yield linear derivatives.

Heterocyclic Annulations

The compound serves as a precursor for synthesizing fused heterocycles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Research indicates that derivatives of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one exhibit promising anticancer properties. For instance, a study evaluated various pyrrolidinone-hydrazone derivatives against human cancer cell lines, revealing that certain compounds showed selective cytotoxicity towards prostate carcinoma and melanoma cell lines with effective concentrations ranging from 2.5 to 20.2 µM .

- Mechanism of Action: The mechanism often involves interaction with biological targets such as enzymes and receptors, potentially modulating their activity through binding interactions influenced by the bromothiophene and pyrrolidine moieties .

-

Biological Activity

- Antimicrobial Properties: Various studies have explored the antimicrobial potential of compounds related to this compound, demonstrating efficacy against a range of bacterial strains .

- Neuropharmacological Effects: Some derivatives have shown promise in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling .

-

Materials Science

- Organic Semiconductors: The unique structural features of this compound make it suitable for applications in organic electronics, particularly in the development of organic semiconductors and polymers .

Case Study 1: Anticancer Efficacy

A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives indicated that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-436). The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a novel anticancer agent .

Case Study 2: Enzyme Inhibition

In a comparative analysis, compounds similar to this compound demonstrated significant inhibition of acetylcholinesterase (AChE). This suggests that these compounds could be effective in managing neurodegenerative diseases by preventing the breakdown of acetylcholine .

Data Table: Biological Activities Comparison

| Compound Name | Biological Activity | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 2.5 | Prostate Carcinoma PPC-1 |

| Compound B | Anticancer | 20.2 | Melanoma IGR39 |

| Compound C | Antimicrobial | N/A | Various Strains |

| Compound D | AChE Inhibition | N/A | N/A |

Mecanismo De Acción

The mechanism of action of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromothiophene moiety may play a role in binding to target proteins or enzymes, while the pyrrolidinone ring could influence the compound’s overall bioactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Bromothiophen-2-yl)pyridine

- 4-(5-Bromothiophen-2-yl)benzene

- 4-(5-Bromothiophen-2-yl)pyrazole

Uniqueness

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is unique due to its combination of a bromothiophene group and a pyrrolidinone ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyrrolidinone ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its antimicrobial properties.

Chemical Structure

The chemical structure of this compound features a pyrrolidinone ring substituted with a bromothiophene moiety. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs.

- Cell Signaling Pathways : The compound may influence various signaling pathways, potentially affecting gene expression and cellular metabolism.

- Cytotoxic Mechanisms : It has been suggested that the compound may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting cellular homeostasis .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | >100 | N/A |

| IGR39 (Melanoma) | 10.5 | 5.0 |

| Panc-1 (Pancreatic) | 15.0 | 3.0 |

| PPC-1 (Prostate) | 20.2 | 4.0 |

These findings indicate that while the compound exhibits significant cytotoxicity against melanoma and prostate cancer cell lines, it shows limited activity against triple-negative breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that compounds with similar structures can exhibit activity against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

The compound demonstrated promising activity against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Case Studies

- Cytotoxicity in Melanoma : In a study evaluating various pyrrolidinone derivatives, this compound showed an IC50 value of approximately 10.5 µM against IGR39 cells, suggesting it could be a lead compound for further development in melanoma treatment .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of similar compounds against multidrug-resistant Staphylococcus aureus, suggesting that modifications to the pyrrolidinone structure could enhance antimicrobial properties .

Propiedades

IUPAC Name |

4-(5-bromothiophen-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVVXYCITHQFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.